![molecular formula C21H20N4OS2 B2452548 3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-48-6](/img/structure/B2452548.png)
3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C21H20N4OS2 and its molecular weight is 408.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Researchers synthesized derivatives of 1,2,4-triazole and benzo[d]thiazole, including compounds similar to the one , focusing on their synthesis, characterization, and biological activity. These derivatives showed particular toxicity to bacteria, especially those with chlorine substituents (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
- Another study involved synthesizing and characterizing various derivatives of 1,2,4-triazole and benzo[d]thiazole, noting their physical and chemical properties. The researchers also developed methods for obtaining these compounds and confirmed their structures using modern analysis methods (Rud, Kaplaushenko, & Kucheryavyi, 2016).
Biological and Anticancer Properties
- A study focused on the synthesis and evaluation of the biological activities of certain benzo[d]thiazoles, highlighting their potential in combating various bacterial infections. The research emphasized the importance of exploring these compounds for antibacterial applications (Asemin et al., 2014).
- The anticancer properties of similar compounds were investigated, noting their activity against various cancer cell lines. This study highlights the potential therapeutic application of these compounds in cancer treatment (Ostapiuk, Matiychuk, & Obushak, 2015).
Chemical Reactions and Synthesis
- Research has been conducted on the gas-phase pyrolysis of 4-amino-3-allylthio-1,2,4-triazoles, which are structurally similar to the compound . This study provides insights into the chemical behavior and potential applications of these compounds in various chemical reactions (Cartwright, Clark, & Mcnab, 2001).
Miscellaneous Applications
- Another study explored the synthesis and pharmacological study of various triazole derivatives, including thiazolidinones and Mannich bases, highlighting their antimicrobial and antitubercular activities. This indicates the broad spectrum of biological activities that such compounds can exhibit (Dave, Purohit, Akbari, & Joshi, 2007).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . This inhibition results in an increase in the levels of acetylcholine and dopamine in the brain, which can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s disease .
Biochemical Pathways
The inhibition of AChE and MAO-B affects several biochemical pathways. By inhibiting AChE, the breakdown of acetylcholine is reduced, leading to increased levels of this neurotransmitter in the synaptic cleft. This can enhance cholinergic signaling, which is known to play a critical role in cognitive performance .
On the other hand, the inhibition of MAO-B leads to increased levels of dopamine. This can have a positive effect on mood and motivation, as well as motor control .
Pharmacokinetics
The compound’s potent inhibitory activity against ache and mao-b suggests that it may have good bioavailability and can reach its target sites in the brain effectively .
Result of Action
The result of the compound’s action is an increase in the levels of acetylcholine and dopamine in the brain. This can lead to improved cognitive performance and mood, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease .
Propiedades
IUPAC Name |
3-[[4-(2-phenylethyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-2-14-27-20-23-22-19(24(20)13-12-16-8-4-3-5-9-16)15-25-17-10-6-7-11-18(17)28-21(25)26/h2-11H,1,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASRECKIQWPOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

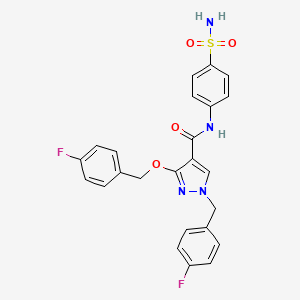
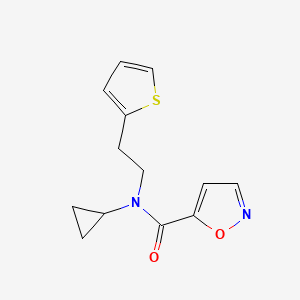
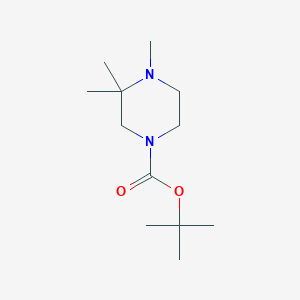

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2452475.png)
![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452476.png)
![3-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonyl-6-fluoropyridazine](/img/structure/B2452478.png)

![N1-(furan-2-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2452482.png)
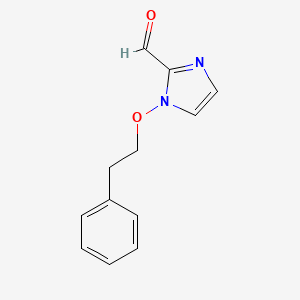
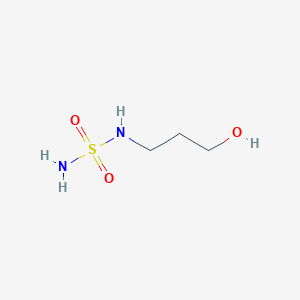
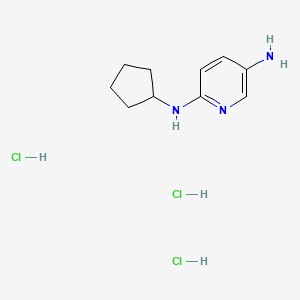
![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)